molecular formula C21H20ClN3O3 B4096998 1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione

Cat. No.: B4096998
M. Wt: 397.9 g/mol
InChI Key: ZKDRQHHNBNOWSM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidine ring, and an oxopyrrolidinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a diester.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.

    Attachment of the Oxopyrrolidinyl Moiety: This is typically done through an amide coupling reaction using a suitable activating agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrrolidine ring.

Scientific Research Applications

1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-15-5-9-17(10-6-15)25-20(27)12-18(21(25)28)23-13-14-3-7-16(8-4-14)24-11-1-2-19(24)26/h3-10,18,23H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDRQHHNBNOWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione
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1-(4-Chlorophenyl)-3-{[4-(2-oxopyrrolidin-1-yl)benzyl]amino}pyrrolidine-2,5-dione

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